

# Reproducibility of experiments using "2-(Oxolan-3-yloxy)ethan-1-amine"

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## Compound of Interest

Compound Name: 2-(Oxolan-3-yloxy)ethan-1-amine

CAS No.: 1274539-59-1

Cat. No.: B3229017

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## Reproducibility & Performance Guide: 2-(Oxolan-3-yloxy)ethan-1-amine

### Executive Summary: The "Goldilocks" Linker

In the optimization of PROTACs, antibody-drug conjugates (ADCs), and fragment-based leads, linker physicochemistry is often the difference between a sub-micromolar hit and a nanomolar drug.

**2-(Oxolan-3-yloxy)ethan-1-amine** (henceforth THF-3-O-Et-NH<sub>2</sub>) represents a strategic compromise between the high flexibility of PEG chains and the rigid geometry of cycloalkanes. However, its deployment is plagued by a specific set of reproducibility issues—primarily stereochemical ambiguity and oxidative instability—that are frequently unreported in high-throughput screening data.

This guide dissects the critical control points required to use this molecule reproducibly, comparing it against industry-standard alternatives.

## Technical Profile & Critical Parameters

### The Molecule[1][2][3]

- IUPAC Name: **2-(Oxolan-3-yloxy)ethan-1-amine**
- Common ID: THF-3-O-Et-NH2
- CAS: 1274539-59-1[1]
- Role: Hydrophilic, semi-rigid linker.
- Key Feature: The tetrahydrofuran (THF) ring introduces a "kink" in the chain and a chiral center at C3, breaking the symmetry common in PEG linkers.

## Comparative Performance Matrix

The following table contrasts THF-3-O-Et-NH2 with its primary competitors: the flexible PEG-2 Amine and the rigid 3-Aminomethyl-oxetane.

Feature	THF-3-O-Et-NH2 (Subject)	PEG-2 Amine (Standard)	3-Aminomethyl-oxetane (Rigid Alt)
Conformational Bias	Semi-Rigid (Ring constraints)	Flexible (Entropic penalty high)	Rigid (Defined vector)
LogP (Hydrophobicity)	~ -0.5 (Moderate)	~ -1.2 (Very Hydrophilic)	~ -0.8 (Hydrophilic)
Metabolic Stability	Medium (Ether prone to oxidation)	High (Generally stable)	High (Ring strain prevents easy met.)
Stereochemistry	Chiral (C3) - Major Risk	Achiral	Achiral
Solubility	High (Water/Organic)	Very High (Water)	High (Water)
Primary Use Case	PROTACs requiring defined exit vectors	General purpose spacing	Fragment linking

## Reproducibility Challenges & Solutions

### The Stereochemistry Trap (The #1 Failure Mode)

The C3 position of the THF ring is chiral. Commercial vendors frequently supply this CAS as a racemate unless explicitly labeled "(R)" or "(S)".

- The Problem: In biological assays, the (R)-isomer may bind the target E3 ligase or protein surface differently than the (S)-isomer due to the vector angle of the ethylamine chain.
- The Symptom: Batch-to-batch variation in IC50 values when switching vendors (e.g., Vendor A sells Racemate, Vendor B sells Enantiopure).
- The Fix: Always specify and verify enantiomeric purity. If using the racemate for cost reasons, perform a chiral separation early in the lead optimization phase.

### The "Peroxide Phantom"

Like all ethers, the THF ring is susceptible to radical oxidation at the alpha-carbon, forming explosive and reactive peroxides.

- Impact: Peroxides can oxidize sensitive residues (e.g., Cysteine, Methionine) on your protein target or interfere with Pd-catalyzed cross-couplings during synthesis.
- Protocol: Test for peroxides using starch-iodide paper before use. Store under Argon.

## Experimental Protocols

### Storage & Handling Workflow

- State: Viscous oil or low-melting solid.
- Hygroscopicity: High. Absorbs atmospheric water rapidly, altering molecular weight calculations.
- Storage: -20°C, under Argon/Nitrogen.
- Weighing: Allow vial to warm to RT before opening to prevent condensation. Weigh quickly or use as a stock solution in anhydrous DMF/DMSO.

## Standard Amide Coupling (HATU Method)

This protocol is optimized to prevent side reactions common with ether-amines.

Reagents:

- Carboxylic Acid Partner (1.0 equiv)
- THF-3-O-Et-NH<sub>2</sub> (1.2 equiv)
- HATU (1.1 equiv)
- DIPEA (3.0 equiv)
- Solvent: Anhydrous DMF or DCM.

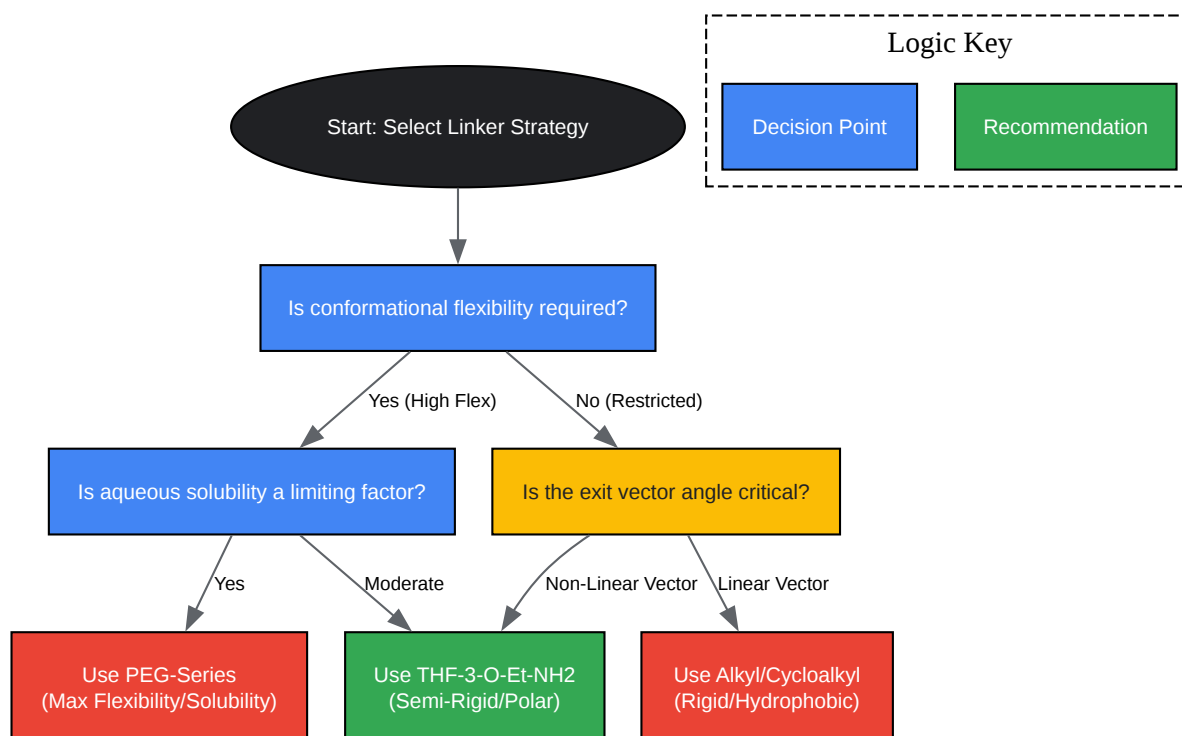
Step-by-Step:

- Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins. Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization of the acid partner.
- Addition: Add THF-3-O-Et-NH<sub>2</sub> (dissolved in minimal DMF).
- Scavenging: Add remaining DIPEA. Stir at RT for 1-2 hours.
- Monitoring: Monitor by LCMS. Look for mass [M+1].
- Workup (CRITICAL):
  - Do NOT perform a standard aqueous extraction (Water/EtOAc). The product is likely water-soluble due to the ether/amine motif.
  - Preferred: Remove DMF under high vacuum. Redissolve residue in DMSO/MeOH and purify directly via Reverse Phase HPLC (C18).
  - Alternative: Use an SCX-2 (Strong Cation Exchange) cartridge. Load reaction mixture -> Wash with MeOH (removes non-basic impurities) -> Elute product with 2M NH<sub>3</sub> in MeOH.

## Decision Logic & Visualizations

### Linker Selection Decision Tree

Use this logic to determine if THF-3-O-Et-NH<sub>2</sub> is the correct tool for your campaign.

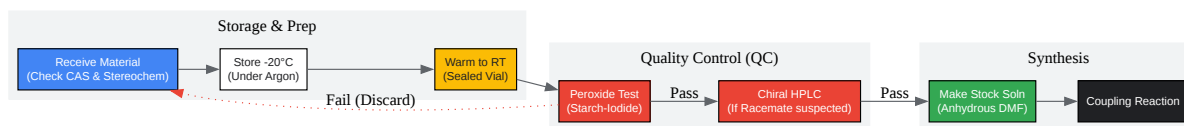


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Caption: Decision matrix for selecting THF-based linkers versus PEG or Alkyl chains based on structural requirements.

## Reproducible Handling Workflow

This diagram outlines the "Self-Validating System" for handling the material to ensure batch-to-batch consistency.



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Caption: QC workflow emphasizing the critical peroxide and chirality checks before synthesis.

## References

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## Sources

- [1. Building Blocks | CymitQuimica \[cymitquimica.com\]](#)
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